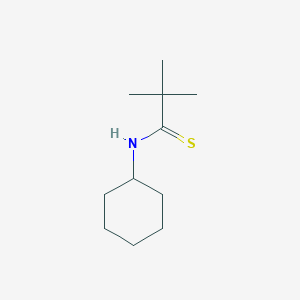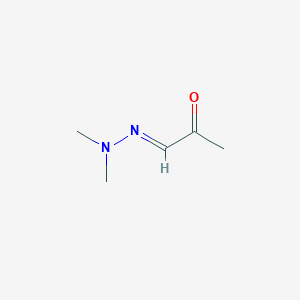
Propanal, 2-oxo-, 1-(dimethylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 2-oxo-, 1-(dimethylhydrazone) is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.1457 g/mol . It is a derivative of propanal, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanal, 2-oxo-, 1-(dimethylhydrazone) can be synthesized through the reaction of propanal with dimethylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for propanal, 2-oxo-, 1-(dimethylhydrazone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanal, 2-oxo-, 1-(dimethylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones .
Wissenschaftliche Forschungsanwendungen
Propanal, 2-oxo-, 1-(dimethylhydrazone) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of propanal, 2-oxo-, 1-(dimethylhydrazone) involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may influence its reactivity and biological activity. The compound’s effects are mediated through pathways involving nucleophilic addition or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanal, dimethylhydrazone: Similar in structure but lacks the oxo group.
Propanal, 2-methyl-, dimethylhydrazone: Contains an additional methyl group on the propanal backbone.
Propanal, 2,2-dimethyl-, dimethylhydrazone: Features two methyl groups on the second carbon atom
Uniqueness
This dual functionality allows for a broader range of chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
65295-97-8 |
|---|---|
Molekularformel |
C5H10N2O |
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
(1E)-1-(dimethylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(8)4-6-7(2)3/h4H,1-3H3/b6-4+ |
InChI-Schlüssel |
AWQZMAZPSUPMRF-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)/C=N/N(C)C |
Kanonische SMILES |
CC(=O)C=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


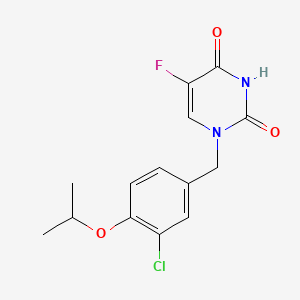
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
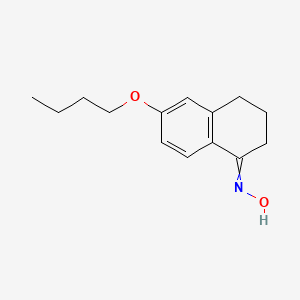

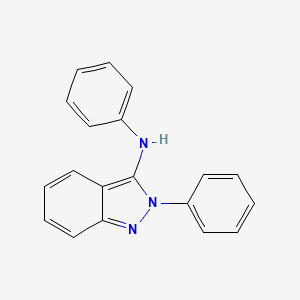

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

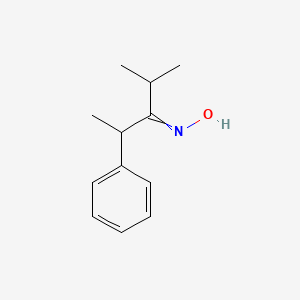
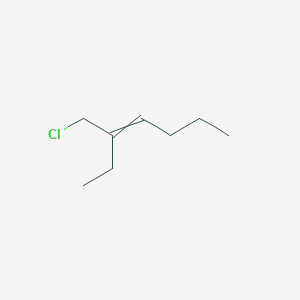

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
